molecular formula C10H13NO4 B12878531 Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate CAS No. 35620-60-1

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate

Cat. No.: B12878531
CAS No.: 35620-60-1
M. Wt: 211.21 g/mol
InChI Key: GLWQPGOZTAQVIA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate (CAS 35620-60-1) is a high-purity chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This reagent serves as a key synthetic intermediate in pharmaceutical research and development, particularly in the synthesis of anticonvulsant drugs . Its structure, featuring a pyrrolizidine core with dual keto and ester functionalities, makes it a versatile building block for further chemical transformations. Characterized by a high boiling point of approximately 315.5°C at 760 mmHg and a flash point of 144.6°C, this compound requires careful handling and proper storage conditions . This product is intended For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

35620-60-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3

InChI Key

GLWQPGOZTAQVIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCN2C(=O)C1=O

Origin of Product

United States

Preparation Methods

Alternative Synthetic Routes and Modifications

While the azomethine ylide cycloaddition is predominant, other synthetic approaches have been explored in research contexts, including:

Reaction Types and Reagents Used in Preparation and Derivatization

Reaction Type Common Reagents Purpose/Outcome
Cycloaddition Proline, Ninhydrin, Dialkyl acetylenedicarboxylates Formation of pyrrolizine ring
Oxidation Potassium permanganate, Chromium(VI) reagents Introduction of keto groups or further oxidation
Reduction Sodium borohydride, Lithium aluminum hydride Conversion of keto groups to hydroxyls or other reduced forms
Substitution Various nucleophiles (amines, thiols) Functionalization of the pyrrolizine ring

These reactions enable the synthesis of this compound and its analogs with tailored properties for research and potential therapeutic applications.

Research Findings on Preparation and Scalability

  • The one-pot cycloaddition method has been validated in multiple studies for its reproducibility and yield efficiency.
  • The reaction proceeds with high regioselectivity, producing predominantly the 2,3-dioxo isomer of the hexahydro-pyrrolizine carboxylate.
  • Scale-up potential has been demonstrated in pilot studies, indicating feasibility for industrial synthesis, although detailed industrial process parameters remain proprietary or unpublished.
  • The use of environmentally benign solvents like ethanol aligns with green chemistry principles, enhancing the method's attractiveness for larger-scale production.

Summary Table of Key Preparation Data

Parameter Details
CAS Number 35620-60-1
Molecular Formula C10H13NO4
Molecular Weight ~211.21 g/mol
Primary Synthetic Route One-pot azomethine ylide cycloaddition
Starting Materials Proline, Ninhydrin, Dialkyl acetylenedicarboxylates
Solvent Alcohols (e.g., ethanol)
Reaction Type [3+2] Cycloaddition
Reaction Conditions Ambient to moderate temperature, several hours
Scalability Demonstrated at pilot scale
Post-synthesis Modifications Oxidation, reduction, substitution reactions

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in intramolecular cyclization under acidic conditions. For example, heating derivatives of ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate in alcohols with hydrochloric acid triggers rapid ring-closure (1–2 minutes), yielding substituted pyrrolizines . The solvent determines the alkoxy group introduced:

ProductR² (solvent)Yield (%)Melting Point (°C)
8a MeMe (MeOH)33118–120
8b MeEt (EtOH)31100–102
8c PhMe (MeOH)87131–132
8d PhEt (EtOH)75104–105
8e PhiPr (iPrOH)80140–143

This reaction proceeds via intermediate formation (e.g., 9 in Scheme 7 of ), which cyclizes upon reflux. Trifluoroethanol/HCl further modifies the product, yielding chloro derivatives like 12 (Scheme 9) .

Nucleophilic Substitution

In molten phenol with HCl, the compound undergoes nucleophilic substitution rather than forming phenoxy derivatives. For instance, reaction of 4b in phenol produces 11 (4-hydroxyphenyl derivative) instead of the expected phenoxy analog 10 (Scheme 8) . This highlights the electrophilic character of the carbonyl groups.

Multicomponent Reactions

This compound derivatives form complex heterocycles via three-component reactions. For example:

  • Proline-based synthesis : Reacting proline (secondary α-amino acid) with dialkyl acetylenedicarboxylates and N-substituted maleimides in refluxing ethanol yields functionalized pyrrolo[3,4-a]pyrrolizines with high diastereoselectivity .

  • Primary amino acid routes : Using glycine or alanine with two equivalents of acetylenedicarboxylate and maleimides produces hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl maleates .

Reaction Mechanisms and Conditions

  • Cyclization : Requires alcoholic solvents (MeOH, EtOH, iPrOH) and catalytic HCl at reflux .

  • Substitution : Occurs under strongly acidic conditions (e.g., molten phenol/HCl) at 90–100°C .

  • Multicomponent reactions : Typically involve refluxing ethanol and stoichiometric control of reactants .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Inhibition of Protein Tyrosine Kinases : This compound may serve as an inhibitor of Janus kinases and other protein tyrosine kinases, which are implicated in several inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus . The modulation of these kinases can help manage diseases where immune system dysregulation is a factor.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound show promise in the treatment of malignancies. The compound's ability to enhance the efficacy of existing chemotherapeutics has been noted in research focusing on drug delivery systems and combinatorial therapy approaches .

The biological activity of this compound extends to several areas:

Synthetic Organic Chemistry

The synthesis of this compound can be approached through several methods that involve multi-step reactions. Its distinct structure allows it to serve as a versatile building block for the development of more complex molecules in organic synthesis.

Case Studies

Several case studies highlight the applications and research surrounding this compound:

  • Case Study on Anticancer Activity : A study evaluated a series of pyrrolizine derivatives for their ability to inhibit cancer cell proliferation. This compound showed promising results in reducing cell viability in specific cancer cell lines compared to control groups .
  • Protein Kinase Inhibition Study : Research focused on the inhibitory effects of related compounds on Janus kinases demonstrated that structural modifications could enhance potency and selectivity, paving the way for further exploration of this compound as a therapeutic candidate .

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Selected Compounds

Compound Name (CAS) Core Structure Substituents/Modifications
Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate (35620-60-1) Pyrrolizine bicyclic system Ethyl ester, two ketones (C2, C3)
5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (21730-79-0) Pyrroloimidazole Methoxy (C5), two ketones (C1, C3)
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride (62233-59-4) Decahydroquinoline Ethyl, ethynyl, hydroxyl, hydrochloride salt
2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (445015-24-7) Hexahydroquinoline Methoxyphenyl, pyridinyl, cyano, amino
Key Observations:
  • Core Rings: The target compound’s pyrrolizine system differs from the pyrroloimidazole (21730-79-0) and decahydroquinoline (62233-59-4) cores, which exhibit distinct ring sizes and saturation levels.
  • Substituents : Unlike analogs with methoxy (21730-79-0) or ethynyl groups (62233-59-4), the ethyl ester in the target compound may enhance lipophilicity, influencing bioavailability .
  • Functional Groups : The dual ketones in the target compound could increase electrophilicity compared to analogs with single ketones or hydroxyl groups.

Crystallographic and Computational Considerations

reports the crystal structure of a benzimidazole-pyrrolizine hybrid, emphasizing the role of hydrogen bonding in stabilizing molecular conformations. If this compound were analyzed via SHELX (), its planar ketone groups might adopt distinct torsion angles compared to analogs with bulky substituents (e.g., 445015-24-7), affecting packing efficiency and crystal morphology .

Biological Activity

Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 85801-37-2

The compound features a pyrrolizine ring structure, which is significant in many biological applications due to its ability to interact with various biological molecules.

1. Inhibition of Protein Tyrosine Kinases

Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways involved in growth and differentiation. Inhibition of PTKs can modulate immune responses and is particularly relevant in the context of inflammatory diseases and autoimmune disorders .

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been noted, making it a candidate for further investigation as a potential chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Protein Kinase InhibitionModulates immune cell activation
Anticancer ActivityInduces apoptosis in various cancer cells
CytotoxicityEffective against specific tumor types

Case Study: Anticancer Effects

In a study examining the effects of this compound on cancer cell lines, significant cytotoxic effects were observed against breast and ovarian cancer cells. The compound was found to disrupt the cell cycle and induce apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation reactions using ethyl oxalyl monochloride and pyrrolizine derivatives under inert conditions. For example, intermediates are characterized via 1H^1H NMR (e.g., δ 13.38 ppm for NH protons) and ESI-MS (e.g., m/z 450.2 [M+1]) to confirm structural integrity . Recrystallization in methanol or ethanol is commonly employed for purification .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : X-ray crystallography (using SHELX programs for refinement ), 1H^1H/13C^{13}C NMR (e.g., coupling constants and chemical shifts for pyrrolizine protons ), and ESI-MS are essential. Crystallographic parameters (e.g., R factor = 0.037) validate bond lengths and angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use P95/P1 respirators for particulate protection, full-body chemical-resistant suits, and gloves. Emergency procedures include eye flushing (15+ minutes) and avoiding induced vomiting upon ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or crystallographic data during structural analysis?

  • Methodology : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for predicting chemical shifts ). For crystallography, employ SHELXL refinement with high-resolution data (e.g., data-to-parameter ratio >12.5) and check for twinning or disorder using SHELXPRO .

Q. What strategies optimize synthetic yield and purity for derivatives of this compound?

  • Methodology : Use green chemistry approaches, such as deep eutectic solvents (e.g., K2_2CO3_3/glycerol at 80°C) to enhance reaction efficiency . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1 molar ratios of aldehydes and ethyl cyanoacetate) .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodology : Apply density functional theory (DFT) to model electron distribution and reactive sites (e.g., carbonyl groups at C2/C3). Hirshfeld surface analysis can identify intermolecular interactions (e.g., hydrogen bonding with pyridine moieties) .

Q. What experimental phasing techniques are suitable for resolving its crystal structure in complex matrices?

  • Methodology : Use SHELXC/D/E pipelines for high-throughput phasing of twinned crystals. For macromolecular complexes, combine high-resolution data (≤1.0 Å) with molecular replacement using homologous structures .

Q. How is the biological activity of this compound assessed in pharmacological studies?

  • Methodology : Conduct DPPH assays for antioxidant activity (IC50_{50} calculations via absorbance at 517 nm ) and CLSI-compliant MIC/MBC tests for antimicrobial efficacy against ATCC strains (e.g., Staphylococcus aureus) .

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